molecular formula C9H14BrNOS B13314522 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol

Cat. No.: B13314522
M. Wt: 264.18 g/mol
InChI Key: ZZEOKAGPYOPPGM-UHFFFAOYSA-N
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Description

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to an ethylamino group and a propanol moiety. The presence of the bromine atom and the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Alkylation: The 5-bromothiophene is then subjected to alkylation with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate to form 1-(5-bromothiophen-2-yl)ethane.

    Amination: The alkylated product is reacted with ammonia or an amine to introduce the amino group, resulting in 1-(5-bromothiophen-2-yl)ethylamine.

    Hydroxylation: Finally, the amino group is hydroxylated using an oxidizing agent such as hydrogen peroxide or a hydroxylating reagent to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.

Major Products

    Oxidation: 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-one.

    Reduction: 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol.

    Substitution: 2-{[1-(5-Azidothiophen-2-yl)ethyl]amino}propan-1-ol, 2-{[1-(5-Cyanothiophen-2-yl)ethyl]amino}propan-1-ol.

Scientific Research Applications

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The amino and hydroxyl groups may also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol
  • 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol
  • 2-{[1-(5-Fluorothiophen-2-yl)ethyl]amino}propan-1-ol

Uniqueness

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall bioactivity compared to its analogs with different halogen substituents.

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

2-[1-(5-bromothiophen-2-yl)ethylamino]propan-1-ol

InChI

InChI=1S/C9H14BrNOS/c1-6(5-12)11-7(2)8-3-4-9(10)13-8/h3-4,6-7,11-12H,5H2,1-2H3

InChI Key

ZZEOKAGPYOPPGM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CC=C(S1)Br

Origin of Product

United States

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